molecular formula C14H6N6O12 B1673151 Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro- CAS No. 20062-22-0

Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-

Cat. No. B1673151
CAS RN: 20062-22-0
M. Wt: 450.23 g/mol
InChI Key: YSIBQULRFXITSW-OWOJBTEDSA-N
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Description

“Benzene, 1,1’-(1,2-ethenediyl)bis[2,4,6-trinitro-” is a chemical compound with the formula C14H6N6O12 . It is also known as Stilbene, 2,2’,4,4’,6,6’-hexanitro-; 1,1’- (1,2-Ethenediyl)bis (2,4,6-trinitrobenzene); 2,2’,4,4’,6,6’-Hexanitrostilbene; HNS .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It has a molecular weight of 450.2304 .


Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a boiling point of 578.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 83.3±3.0 kJ/mol and a flash point of 275.4±22.9 °C .

Scientific Research Applications

Polymerization Reactions and Mesomorphic Behavior

Benzene derivatives have been utilized in the synthesis of compounds displaying mesomorphic behavior. One study described the synthesis of benzene derivatives through a one-pot phase transfer catalyzed polymerization reaction. These compounds showed mesomorphic behavior similar to analogous acetylenes, with stabilized phase temperatures, making them suitable for mesomorphic EDA complex formation with electron acceptors like p-chloranil (Pugh & Percec, 1990).

Fluorescent Materials

Another application is in the field of fluorescent materials, where benzene structures have been developed as green fluorophores. A study presented 2,5-bis(methylsulfonyl)-1,4-diaminobenzene as a novel architecture for green fluorophores, demonstrating high fluorescence emission, photostability, and solvent- and pH-independent properties, making them valuable for imaging applications and displays (Beppu et al., 2015).

Energetic Materials

Benzene derivatives have also found application in energetic materials. A novel synthesis method was developed to create nitrogen-rich polynitrobenzenes, which exhibit π-stacking and high-energy-density, demonstrating potential as energetic materials. The decomposition temperature and heat of formation for these compounds indicate their suitability for applications requiring high energy density (Yang et al., 2018).

Liquid-Crystalline Networks

Supramolecular liquid-crystalline networks have been prepared through the self-assembly of multifunctional hydrogen-bonding molecules, including benzene derivatives. These networks result from intermolecular hydrogen bonds, leading to the formation of liquid-crystalline network structures, thereby opening avenues for the development of new materials with tailored liquid-crystalline properties (Kihara et al., 1996).

Photochemical Stability

Research on fluorene derivatives, including linear and branched compounds with a phenyl ring core, has shown that these materials exhibit significant photochemical stability under one- and two-photon excitation. This stability, especially in deoxygenated solutions, suggests their potential in applications requiring durable photostable materials (Corredor et al., 2006).

Safety And Hazards

This compound is an explosive and may explode under prolonged exposure to heat . The primary hazard is the blast effect of an instantaneous explosion and not flying projectiles and fragments .

properties

IUPAC Name

1,3,5-trinitro-2-[2-(2,4,6-trinitrophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N6O12/c21-15(22)7-3-11(17(25)26)9(12(4-7)18(27)28)1-2-10-13(19(29)30)5-8(16(23)24)6-14(10)20(31)32/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIBQULRFXITSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N6O12
Record name HEXANITROSTILBENE
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DSSTOX Substance ID

DTXSID10864918
Record name Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-
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Molecular Weight

450.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hexanitrostilbene appears as an explosive. May explode under prolonged exposure to heat. Primary hazard is the blast effect of an instantaneous explosion and not flying projectiles and fragments. Forms yellow crystals.
Record name HEXANITROSTILBENE
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Product Name

Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-

CAS RN

20062-22-0
Record name HEXANITROSTILBENE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 2,2′,4,4′,6,6′-Hexanitrostilbene
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Record name Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-
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Record name Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-
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Record name 2,2',4,4',6,6'-hexanitrostilbene
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Synthesis routes and methods I

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O=[N+]([O-])c1cc([N+](=O)[O-])c(CCc2c([N+](=O)[O-])cc([N+](=O)[O-])cc2[N+](=O)[O-])c([N+](=O)[O-])c1
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Two methods of preparing 2,2',4,4',6,6'hexanitrostilbene (HNS) are disclosed in U.S. Pat. No. 3,505,413, entitled "Hexanitrostilbene," issued to Kathryn, G. Shipp on Apr. 7, 1970. In the first 2,4,6-trinitrotoluene was reacted with 5 percent sodium hypochlorite (Clorox) at 0° C. in a tetrahydrofuran (THF)-methanol solvent mixture to produce HNS in a single step (disclosed yield 42%). In the second method, the above conditions were used except that the reaction was stopped after one minute by drowning the reaction mixture in very dilute hydrochloric acid. The reported yield of 2,4,6-trinitrobenzyl chloride was 85 percent. Next the 2,4,6-trinitrobenzyl chloride was reacted at room temperature with sodium hydroxide to give HNS (reported yield 50%). Thus, the yield of HNS using the two step method was 0.85×0.50 =0.425 or 42.5%. It would be desirable to find a method of substantially increasing this yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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